2-(naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-1,2,3,4-tetrazol-3-ium chloride
Description
This compound is a tetrazolium salt characterized by a positively charged 1,2,3,4-tetrazole ring substituted with a naphthalen-1-yl group at position 2, phenyl groups at positions 3 and 5, and a chloride counterion. The tetrazolium core is a five-membered aromatic ring containing four nitrogen atoms, which confers unique electronic and steric properties. Structural determination of such compounds often employs X-ray crystallography, with software like SHELX playing a critical role in refining crystallographic data .
Properties
Molecular Formula |
C23H19ClN4 |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
2-naphthalen-1-yl-3,5-diphenyl-1,3-dihydrotetrazol-3-ium;chloride |
InChI |
InChI=1S/C23H18N4.ClH/c1-3-11-19(12-4-1)23-24-26(20-14-5-2-6-15-20)27(25-23)22-17-9-13-18-10-7-8-16-21(18)22;/h1-17H,(H,24,25);1H |
InChI Key |
ULYCKMQDAOPFJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=N[NH+](N(N2)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Cyclization Approach via Naphthalene Derivatives and Phenylhydrazine
- The initial step involves reacting naphthalene derivatives with phenylhydrazine to form hydrazone intermediates.
- These intermediates undergo cyclization under acidic or basic conditions, often catalyzed by strong acids or bases, to form the tetrazole ring.
- Reaction conditions include elevated temperatures (generally 80–120°C) to promote ring closure.
- Solvents such as methanol, ethanol, or dimethylformamide (DMF) are commonly used to dissolve reactants and control reaction rates.
- Catalysts like Lewis acids may be introduced to enhance cyclization efficiency.
Use of Sodium Azide and Nitrile or Amidines
- An alternative synthetic route involves the reaction of sodium azide with nitrile or amidine precursors bearing naphthalen-1-yl and diphenyl substituents.
- This method typically requires heating in polar aprotic solvents such as DMF at temperatures around 100–120°C.
- Microwave-assisted synthesis has been reported to improve yields and reduce reaction times.
- Subsequent purification steps include recrystallization from ethanol/water mixtures or chromatographic separation.
Cyclization Using Phosphoryl Chloride (POCl₃) in DMF
- Analogous to imidazole synthesis, phosphoryl chloride in DMF can be employed as a cyclizing agent.
- The reaction is initiated by adding POCl₃ at low temperatures (0°C) followed by heating to approximately 90°C.
- This method minimizes side reactions and promotes selective formation of the tetrazolium ring.
- The crude product is purified by recrystallization to obtain high-purity crystals.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | 80–120°C | Elevated temperatures favor cyclization |
| Solvent | Methanol, Ethanol, DMF | Polar solvents improve solubility and reaction |
| Catalysts | Lewis acids, strong acids/bases | Enhance reaction rate and selectivity |
| Reaction Time | 6–24 hours | Dependent on method and scale |
| Purification | Recrystallization, chromatography | Ensures product purity |
Optimization strategies include varying solvent polarity (e.g., DMF vs. acetonitrile), controlling temperature profiles, and monitoring reaction progress via thin-layer chromatography (TLC) to determine optimal reaction endpoints.
Reduction to Formazan Derivatives
- The tetrazolium chloride undergoes reduction with agents such as sodium borohydride or biological reductants like NADPH.
- This reduction cleaves the N–N bond in the tetrazole ring, producing colored formazan compounds.
- Reaction kinetics typically follow pseudo-first-order behavior with respect to reductant concentration.
- The chloride counterion stabilizes intermediates via electrostatic interactions.
| Reaction Parameter | Details |
|---|---|
| Reducing Agent | Sodium borohydride, NADPH |
| Solvent | Aqueous buffers (pH 7–8), ethanol |
| Product | Colored formazan (λ_max ~490–520 nm) |
| Kinetics | Pseudo-first-order |
Nucleophilic Substitution of Chloride Ion
- The chloride ion in the tetrazolium salt can be substituted by stronger nucleophiles such as iodide or hydroxide.
- This substitution modifies solubility and reactivity of the compound.
- Reaction conditions vary from room temperature to reflux, with solvents like acetone or ethanol/water mixtures.
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Iodide (I⁻) | Acetone, 25°C, 12 h | Tetrazolium iodide derivative | 78 |
| Hydroxide (OH⁻) | Ethanol/water (1:1), reflux, 6 h | Hydroxytetrazolium derivative | 65 |
Steric hindrance from the naphthyl group affects substitution efficiency, especially with bulkier nucleophiles.
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Naphthalene + Phenylhydrazine | Naphthalene derivatives, phenylhydrazine | Acid/base catalysis, 80–120°C | Straightforward, accessible reagents | Requires careful temperature control |
| Sodium Azide + Nitriles/Amidines | Sodium azide, nitrile/amidine precursors | DMF, 100–120°C, microwave optional | High yield, efficient cyclization | Toxic azide handling required |
| POCl₃ Cyclization in DMF | Phosphoryl chloride, DMF | 0°C addition, then 90°C heating | Selective ring formation | Requires anhydrous conditions |
The preparation of 2-(naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-1,2,3,4-tetrazol-3-ium chloride involves multi-step synthetic routes centered on cyclization of naphthalene and phenyl-substituted precursors to form the tetrazolium core. Key methods include hydrazine-mediated cyclization, sodium azide-mediated ring formation, and phosphoryl chloride-assisted cyclization. Reaction conditions such as solvent choice, temperature, and catalysts critically influence yield and purity. Subsequent chemical modifications through reduction and nucleophilic substitution expand the compound’s utility in biochemical applications.
This comprehensive understanding of preparation methods supports further exploration of this compound’s properties and applications in medicinal chemistry and analytical biochemistry.
Chemical Reactions Analysis
Reduction to Formazan Derivatives
The tetrazolium chloride undergoes reduction to form formazan derivatives, a reaction central to its biological applications. This process involves electron transfer from reducing agents (e.g., NADPH in cellular assays) to the tetrazolium core, resulting in cleavage of the N–N bond and formation of a colored formazan product .
| Reaction Parameters | Observations |
|---|---|
| Reducing Agent | Sodium borohydride, NADPH, or biological reductants |
| Solvent | Aqueous buffers (pH 7–8) or ethanol |
| Product | Deeply colored formazan (λ<sub>max</sub> ~490–520 nm) |
| Kinetics | First-order dependence on reductant concentration; pseudo-first-order kinetics |
Mechanistic Insights :
-
The tetrazole ring’s conjugation system facilitates electron delocalization during reduction .
-
The chloride counterion stabilizes the intermediate through electrostatic interactions .
Nucleophilic Substitution
The chloride ion in tetrazolium chloride is susceptible to substitution by stronger nucleophiles (e.g., iodide, hydroxide), forming derivatives with altered solubility and reactivity .
Key Findings :
-
Substitution rates depend on solvent polarity and nucleophile strength.
-
The naphthyl group sterically hinders bulkier nucleophiles, reducing reaction efficiency .
Oxidative Dimerization
Under oxidizing conditions (e.g., H<sub>2</sub>O<sub>2</sub>/Pb(NO<sub>3</sub>)<sub>2</sub>), tetrazolium chloride forms dimers via radical coupling .
Mechanism :
-
Oxidation generates tetrazolium radicals, which dimerize through sulfur or nitrogen centers .
-
Lead ions act as Lewis acids, stabilizing the transition state .
Photochemical Degradation
Exposure to UV light (λ = 254–365 nm) induces decomposition via C–N bond cleavage, forming naphthylamines and phenyl fragments .
| Parameter | Effect |
|---|---|
| Light Intensity | Direct correlation with degradation rate |
| Solvent | Accelerated in polar aprotic solvents (e.g., DMSO) |
Acid/Base Hydrolysis
In acidic or basic media, the tetrazole ring undergoes hydrolysis, yielding hydrazine derivatives and carboxylic acids.
| Condition | Products |
|---|---|
| 1M HCl, 80°C | 1-Naphthylhydrazine + diphenylacetic acid |
| 1M NaOH, 60°C | 5-Phenyl-1H-tetrazole + naphthalenol derivatives |
Coordination Chemistry
The tetrazolium chloride acts as a ligand for transition metals (e.g., Pb<sup>2+</sup>, Cu<sup>2+</sup>), forming complexes via sulfur and nitrogen donor sites .
| Metal Ion | Coordination Mode | Application |
|---|---|---|
| Pb<sup>2+</sup> | Bidentate (S, N) | Stabilizes dimeric structures |
| Cu<sup>2+</sup> | Monodentate (N) | Catalytic oxidation studies |
Scientific Research Applications
Biochemical Applications
Tetrazolium salts are widely used in biochemical assays due to their ability to act as electron acceptors. The reduction of tetrazolium salts to formazans is a common method for assessing cell viability and metabolic activity.
Key Applications:
- Cell Viability Assays : The compound is utilized in assays such as the MTT assay, where it is reduced by metabolically active cells to form a colored formazan product. This allows for quantitative measurement of cell proliferation and cytotoxicity.
Medicinal Chemistry
In medicinal chemistry, tetrazolium compounds have been investigated for their potential therapeutic effects. The structural properties of 2-(naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium chloride make it a candidate for drug development.
Key Insights:
- Antitumor Activity : Compounds with similar structures have shown promising antitumor effects in various studies. Research indicates that derivatives can inhibit cancer cell proliferation.
| Compound Type | Potential Activity | Reference |
|---|---|---|
| Antitumor Agents | Inhibition of cancer cell growth | |
| Antimicrobial Properties | Some tetrazolium derivatives exhibit antimicrobial activity |
Agricultural Sciences
In agriculture, tetrazolium salts are employed to assess seed viability and germination rates. The ability to quantify living seeds through metabolic activity is crucial for crop management.
Applications in Agriculture:
- Seed Viability Testing : The compound is used to determine the viability of seeds by measuring their metabolic activity post-germination.
| Application Type | Description | Reference |
|---|---|---|
| Seed Viability Testing | Evaluates metabolic activity in seeds | |
| Soil Health Assessment | Used to study microbial activity in soil samples |
Synthesis and Characterization
The synthesis of 2-(naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium chloride can be achieved through various chemical methods involving the reaction of naphthalene derivatives with appropriate reagents under controlled conditions.
Synthesis Overview:
The synthesis typically involves:
- Reaction of naphthalene derivatives with hydrazine or similar reagents.
- Formation of the tetrazolium salt through oxidation processes.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-1,2,3,4-tetrazol-3-ium chloride involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to and inhibit enzymes involved in critical cellular processes, leading to cell death or growth inhibition . The compound’s ability to generate reactive oxygen species also contributes to its antimicrobial and anticancer activities . The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins and signaling cascades that regulate cell survival and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following comparison focuses on heterocyclic systems with analogous substituents, synthetic strategies, and electronic properties.
Structural and Electronic Features
Key Observations :
- The tetrazolium core in the target compound introduces a permanent positive charge, enhancing solubility in polar solvents compared to neutral benzodiazepines or triazoles.
Biological Activity
2-(Naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-1,2,3,4-tetrazol-3-ium chloride is a complex organic compound belonging to the class of tetrazoles. Its unique structure includes a naphthalene moiety and two phenyl groups, which contribute to its distinctive physical and chemical properties. This compound has gained attention in medicinal chemistry and materials science due to its potential biological activities.
Synthesis
The synthesis of this tetrazole typically involves cyclization reactions where appropriate precursors react under specific conditions. Common methods include:
- Reaction of sodium azide with nitriles or amidines : This method is often catalyzed or performed under microwave conditions to enhance yields.
- Cyclization techniques : These may vary based on desired purity and specific substituents on the final compound.
Biological Activity
The biological activity of 2-(naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium chloride has been explored through various studies focusing on its interaction with biological targets.
Pharmacological Potential
Research indicates that tetrazoles can mimic carboxylic acids while providing enhanced metabolic stability. This characteristic makes them valuable in drug design. Interaction studies have shown that this compound may bind effectively with enzymes such as Cytochrome P450, which are crucial for drug metabolism .
Antimicrobial Activity
Tetrazole derivatives have been studied for their antimicrobial properties. For instance, certain tetrazolium salts have demonstrated antibacterial activity by reducing tetrazolium salts to formazans in biological systems through enzymatic activity . A notable case involved the use of tetrazolium salts in differentiating malignant from normal tissues by measuring the differential reduction rates of these salts in various tissues .
Antifungal Susceptibility Testing
A colorimetric antifungal susceptibility test using related tetrazolium compounds revealed significant insights into their efficacy against various strains of Candida species. The results indicated that these compounds could serve as effective agents in determining minimum inhibitory concentrations (MICs) comparable to established antifungal drugs like ketoconazole and itraconazole .
Comparative Analysis with Related Compounds
The following table summarizes some structural features and unique properties of compounds related to 2-(naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium chloride:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Phenyl-1H-tetrazole | Contains a phenyl group | Known for its use in coordination chemistry |
| 1H-Tetrazole | Simple tetrazole structure | Precursor for various derivatives |
| 4-Aryl-substituted tetrazoles | Aryl groups attached at different positions | Exhibits diverse biological activities |
These compounds differ primarily in their substituents and the presence of additional functional groups that can influence their reactivity and biological activity.
Q & A
Q. Basic
- 1H/13C NMR :
- Assign aromatic protons (naphthalene and phenyl groups) in deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃). Peaks in δ 7.0–8.5 ppm are typical for aromatic systems .
- Use DEPT-135 to distinguish CH₃, CH₂, and CH groups in the tetrazolium core.
- IR Spectroscopy :
- Identify C=N stretching vibrations (~1600 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .
- Mass Spectrometry (MS) :
- Confirm molecular ion ([M-Cl]+) via high-resolution ESI-MS.
- HPLC :
How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound, and what are common pitfalls in refinement?
Q. Advanced
- Data Collection :
- Use Bruker D8 VENTURE or similar diffractometers with Mo-Kα radiation (λ = 0.71073 Å).
- Process data with APEX3 and SAINT for integration .
- Refinement (SHELXL) :
- Pitfalls :
- Validation :
- Cross-verify hydrogen bonding and π-π interactions with Mercury CSD .
What methodologies are recommended for analyzing discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts) for this compound?
Q. Advanced
- DFT Calculations :
- Optimize geometry using Gaussian16 (B3LYP/6-31G* basis set).
- Calculate NMR chemical shifts with gauge-invariant atomic orbitals (GIAO).
- Discrepancy Analysis :
- Compare experimental vs. computed shifts for aromatic protons. Deviations >0.5 ppm may indicate solvation effects or conformational flexibility.
- Use molecular dynamics (MD) simulations (e.g., AMBER) to model solvent interactions in DMSO .
- Case Study :
- If computed shifts for the tetrazolium N-H proton are absent experimentally, consider tautomeric equilibria or proton exchange in solution.
How do solvent and counterion interactions influence the stability of this compound in different crystallization conditions?
Q. Advanced
- Solvent Screening :
- Test polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents. Polar solvents may stabilize the ionic tetrazolium core via dipole interactions.
- Counterion Effects :
- Stability Tests :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
